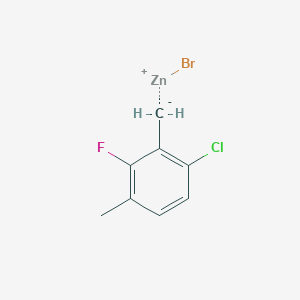

6-Chloro-2-fluoro-3-methylbenzylzinc bromide

Description

6-Chloro-2-fluoro-3-methylbenzylzinc bromide is an organozinc compound that is commonly used in organic synthesis. It is a derivative of benzylzinc bromide, where the benzyl group is substituted with chlorine, fluorine, and a methyl group. This compound is particularly useful in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Properties

IUPAC Name |

bromozinc(1+);1-chloro-3-fluoro-2-methanidyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF.BrH.Zn/c1-5-3-4-7(9)6(2)8(5)10;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBSGEXCOKCKHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)[CH2-])F.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloro-2-fluoro-3-methylbenzylzinc bromide typically involves the reaction of 6-Chloro-2-fluoro-3-methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methylbenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in other types of reactions, such as addition and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Negishi Coupling: Typically involves a palladium or nickel catalyst, with reagents such as alkyl halides or aryl halides.

Addition Reactions: Can involve aldehydes or ketones, leading to the formation of secondary or tertiary alcohols.

Reduction Reactions: May involve hydrogen gas or hydride donors like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond between the benzyl group and the coupling partner.

Scientific Research Applications

6-Chloro-2-fluoro-3-methylbenzylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Can be used to modify biomolecules for studying biological processes.

Industry: Used in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-Chloro-2-fluoro-3-methylbenzylzinc bromide exerts its effects is primarily through its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the benzyl group to the electrophilic partner, forming a new carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then undergoes oxidative addition and reductive elimination steps catalyzed by a transition metal.

Comparison with Similar Compounds

Similar Compounds

- 6-Chloro-2-fluoro-3-methylbenzyl bromide

- 2-Chloro-6-fluoro-3-methylbenzyl bromide

- 4-Chloro-3-fluorobenzyl bromide

Uniqueness

What sets 6-Chloro-2-fluoro-3-methylbenzylzinc bromide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with a methyl group, can provide unique electronic and steric effects that are beneficial in certain synthetic applications.

Biological Activity

6-Chloro-2-fluoro-3-methylbenzylzinc bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug development.

- Molecular Formula : C8H7BrClF

- Molecular Weight : 237.50 g/mol

- CAS Number : 1435806-75-9

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, fluorinated compounds have been reported to induce cell cycle arrest and apoptosis in colorectal cancer (CRC) cells by regulating cyclin B1 expression and generating reactive oxygen species (ROS) .

Mechanisms of Action :

- Cell Cycle Arrest : Induction of G2/M phase arrest through cyclin B1 modulation.

- Microtubule Interaction : Targeting tubulin, leading to disrupted mitotic processes.

- ROS Generation : Elevated levels of ROS contributing to cell death.

Case Studies

- Fluorinated Derivatives Against CRC :

-

Antimicrobial Properties :

- In vitro studies on similar fluorinated compounds have shown promising antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that this compound may possess similar properties due to its structural characteristics.

Comparative Data Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Cell cycle arrest, ROS generation |

| Compound 12 (similar structure) | High (IC50 < 10 nM) | Moderate | Tubulin binding, G2/M arrest |

| Compound 20f | Moderate (IC50 ~42 μM) | High | Fluorine substitution enhancing activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.